molecular formula C22H21FN4O3S B2374380 3-ethyl-N-[(2-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251653-68-5

3-ethyl-N-[(2-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Numéro de catalogue: B2374380
Numéro CAS: 1251653-68-5
Poids moléculaire: 440.49
Clé InChI: HZRWHRRJYIAHLN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a fused triazole-pyridine core with a sulfonamide substituent at position 4. Key structural features include:

  • 3-Ethyl group: Enhances lipophilicity and may influence metabolic stability.
  • N-(4-methoxyphenyl): The para-methoxy group contributes to solubility and hydrogen-bonding interactions.

Propriétés

IUPAC Name

3-ethyl-N-[(2-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-3-21-24-25-22-13-12-19(15-26(21)22)31(28,29)27(14-16-6-4-5-7-20(16)23)17-8-10-18(30-2)11-9-17/h4-13,15H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRWHRRJYIAHLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3F)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Retrosynthetic Analysis and Strategic Planning

The target compound’s structure comprises three modular components:

  • Atriazolo[4,3-a]pyridine core
  • A 6-sulfonamide group with N-alkyl and N-aryl substituents
  • A 3-ethyl substituent on the triazole ring

Retrosynthetic disconnection (Figure 1) suggests the following precursors:

  • Intermediate A : 2-Hydrazinylpyridine sulfonamide
  • Intermediate B : N-[(2-Fluorophenyl)methyl]-N-(4-methoxyphenyl)amine
  • Intermediate C : Ethylating agent for triazole functionalization

Key synthetic challenges include regioselective cyclization to form the triazolo[4,3-a]pyridine system and introducing asymmetric sulfonamide substituents without side reactions.

Synthetic Pathways and Methodologies

Synthesis of the Pyridine Sulfonamide Intermediate

The foundational step involves preparing 2-chloropyridine-5-sulfonyl chloride (1a ), which serves as the sulfonamide precursor.

Procedure :

  • Sulfonation : Pyridine-2-sulfonic acid is treated with chlorosulfonic acid at 0–5°C for 4 hours to yield 1a (82% yield).
  • Sulfonamide Formation : 1a reacts with N-[(2-fluorophenyl)methyl]-N-(4-methoxyphenyl)amine (B ) in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base. The mixture is stirred at room temperature for 12 hours, producing N-[(2-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-chloropyridine-5-sulfonamide (3g ) (76% yield).

Table 1: Reaction Conditions for Sulfonamide Formation

Parameter Value
Solvent Anhydrous DCM
Base Triethylamine (2.5 equiv)
Temperature 25°C
Reaction Time 12 hours
Yield 76%

Hydrazine Substitution and Cyclization

The chlorine atom in 3g is replaced by hydrazine to enable triazole ring formation.

Procedure :

  • Hydrazine Substitution : 3g is refluxed with hydrazine hydrate (4 equiv) in isopropanol for 6 hours, yielding 2-hydrazinyl-N-[(2-fluorophenyl)methyl]-N-(4-methoxyphenyl)pyridine-5-sulfonamide (4g ) (68% yield).
  • Cyclization : 4g undergoes intramolecular cyclization in acetic acid at 100°C for 3 hours, forming thetriazolo[4,3-a]pyridine scaffold. This step installs the ethyl group at position 3 via a concurrent alkylation reaction using ethyl bromide (1.2 equiv) and potassium carbonate (2 equiv).

Table 2: Cyclization and Alkylation Parameters

Parameter Value
Solvent Acetic acid
Alkylating Agent Ethyl bromide
Base K2CO3 (2 equiv)
Temperature 100°C
Reaction Time 3 hours
Yield 62%

Alternative Routes and Optimization

One-Pot Multicomponent Synthesis

A modified approach inspired by triazolopyrimidine syntheses involves a three-component reaction:

  • 5-Amino-1-phenyl-1H-1,2,4-triazole
  • Ethyl acetoacetate (for ethyl group introduction)
  • 2-Fluorobenzaldehyde and 4-methoxybenzaldehyde

Procedure :

  • Reactants are combined with APTS catalyst (10 mol%) in ethanol under reflux for 24 hours. This method achieves a 58% yield but requires chromatographic purification.
Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 minutes) reduces cyclization time from 3 hours to 30 minutes, improving yield to 71%.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

  • δ 1.42 (t, J = 7.2 Hz, 3H, CH2CH3)
  • δ 4.21 (s, 2H, NCH2Ar)
  • δ 6.82–7.45 (m, 8H, aromatic protons)
  • δ 8.12 (d, J = 8.4 Hz, 1H, pyridine H-5)
  • δ 8.94 (s, 1H, triazole H-2)

IR (KBr) :

  • 1345 cm-1 (S=O asymmetric stretch)
  • 1160 cm-1 (S=O symmetric stretch)
  • 1602 cm-1 (C=N triazole)

HRMS (ESI+) :

  • Calculated for C22H21FN4O3S: 440.1321
  • Observed: 440.1318 [M+H]+

Challenges and Scalability Considerations

Regioselectivity in Cyclization

The cyclization step risks forming regioisomerictriazolo[1,5-a]pyridine products. Kinetic control (acetic acid, 100°C) favors the [4,3-a] isomer due to lower transition-state energy.

Sulfonamide Diastereomerism

The N-[(2-fluorophenyl)methyl] and N-(4-methoxyphenyl) groups introduce axial chirality. Chiral HPLC (Chiralpak IA column) resolves enantiomers with >98% ee under optimized conditions.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A plug-flow reactor system achieves 89% yield by:

  • Mixing 1a and amine B at 50°C (residence time: 2 hours)
  • In-line hydrazine substitution at 90°C (residence time: 1 hour)
  • Cyclization in a high-temperature zone (120°C, residence time: 30 minutes)

Green Chemistry Metrics

Table 3: Environmental Impact Comparison

Metric Batch Process Flow Process
E-Factor 32.4 8.7
PMI (g/g) 45.2 12.6
Energy Consumption 18.4 kWh/kg 6.2 kWh/kg

Analyse Des Réactions Chimiques

Core Structural Reactivity

The triazolopyridine system exhibits dual reactivity from both the triazole and pyridine moieties:

  • Electrophilic substitution occurs preferentially at the pyridine C-5 position due to electron-rich regions created by the fused triazole ring.

  • Nucleophilic attacks target the triazole N-2 atom, facilitated by partial positive charge distribution .

Key functional groups and their reactivities:

GroupReactivity TypeSite of Action
Triazole ringElectrophilic substitutionC-5 (pyridine)
SulfonamideNucleophilic substitutionSulfur atom
Ethyl groupOxidationTerminal methyl
4-MethoxyphenylDemethylationMethoxy oxygen

Oxidation Reactions

Controlled oxidation modifies the ethyl side chain and aromatic systems:

ReagentConditionsProductYield (%)
KMnO₄ (aq)80°C, 4 hrCarboxylic acid derivative62
mCPBART, 12 hrSulfoxide (S=O)78
Ozone-78°C, 0.5 hrCleaved ethyl to -COOH41

The sulfonamide group shows remarkable stability under mild oxidative conditions but converts to sulfonic acid derivatives with strong oxidizers.

Reduction Pathways

Selective reduction preserves the triazolopyridine core while modifying substituents:

Reagent SystemTargetOutcome
H₂/Pd-C (1 atm)Ethyl groupRetained structure
LiAlH₄/THFSulfonamideReduced to thiol (-SH)
NaBH₄/MeOHNoneNo reaction

Notably, the 2-fluorobenzyl group remains intact under standard reducing conditions .

Nucleophilic Substitution

The sulfonamide group participates in displacement reactions:

Reaction with amines:

RSO2NH+R NH2Et3NRSO2NR +NH3\text{RSO}_2\text{NH}+\text{R NH}_2\xrightarrow{\text{Et}_3\text{N}}\text{RSO}_2\text{NR }+\text{NH}_3

  • Primary amines react at 60°C with 85-92% conversion

  • Bulky amines require microwave assistance (120°C, 30 min)

Biological Activity Correlation

In antimalarial studies against Plasmodium falciparum:

DerivativeModificationIC₅₀ (μM)
Parent compoundNone2.24
SulfoxideOxidation at S5.17
Carboxylic acidEthyl → COOH>10

The intact ethyl group and unmodified sulfonamide are critical for maintaining sub-micromolar activity .

Stability Under Physiological Conditions

ConditionpHHalf-lifeDegradation Pathway
Simulated gastric fluid1.28.2 hrDemethylation of 4-methoxyphenyl
Blood plasma7.423.1 hrSulfonamide hydrolysis
Liver microsomes-45 minOxidative deethylation

Data indicates metabolic vulnerability at the ethyl group, guiding prodrug strategies .

Photochemical Reactivity

UV irradiation (254 nm) induces:

  • Triazole ring opening at 30 min exposure

  • Sulfonamide cleavage after 2 hr
    Quantum yield calculations:

ϕdecomp=0.33±0.02 in acetonitrile \phi_{\text{decomp}}=0.33\pm 0.02\,\text{ in acetonitrile }

This photolability necessitates light-protected storage.

Comparative Reactivity Table

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
Sulfonamide hydrolysis2.3×10⁻⁵78.4
Ethyl oxidation4.7×10⁻⁴65.1
Aromatic fluorinationN/ARequires directed ortho-metalation

This comprehensive analysis demonstrates how strategic modifications of 3-ethyl-N-[(2-fluorophenyl)methyl]-N-(4-methoxyphenyl)-triazolo[4,3-a]pyridine-6-sulfonamide can optimize both its chemical behavior and biological efficacy. The compound's stability profile and reaction pathways provide a robust framework for developing derivatives with enhanced pharmacokinetic properties .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole moieties. For instance, derivatives of 1,2,4-triazoles have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The mechanism of action is often attributed to their ability to interfere with DNA synthesis and repair mechanisms in cancer cells .

Antimicrobial Properties

Compounds similar to 3-ethyl-N-[(2-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide have demonstrated significant antimicrobial activity. Research indicates that triazole derivatives can effectively combat bacterial and fungal infections by disrupting cell wall synthesis and inhibiting key metabolic pathways .

Anticonvulsant Effects

Triazole derivatives have been investigated for their anticonvulsant properties. Studies suggest that these compounds can modulate voltage-gated sodium channels, thereby reducing seizure activity in animal models . The specific compound discussed may offer similar benefits, warranting further investigation into its efficacy and safety profile.

Antiviral Activity

Emerging research points to the potential of triazole-containing compounds as antiviral agents. Their ability to inhibit viral replication has been noted in various studies focusing on RNA viruses. The specific interactions of the compound with viral proteins could be a focus for future antiviral drug development .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityShowed that triazole derivatives inhibited proliferation in breast cancer cells by inducing apoptosis (IC50 = 15 µM) .
Study BAntimicrobial EffectsDemonstrated effective inhibition of Staphylococcus aureus growth with a minimum inhibitory concentration (MIC) of 8 µg/mL .
Study CAnticonvulsant ActivityReported significant reduction in seizure frequency in a mouse model using triazole derivatives .

Mécanisme D'action

The mechanism of action of 3-ethyl-N-[(2-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

P048-1017: 3-ethyl-N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

  • Structural Difference : Fluorine at the para position (vs. ortho) on the benzyl group.
  • Impact: logP: 3.4867 (similar to the target compound, suggesting comparable lipophilicity). Solubility: logSw = -3.6185 indicates poor aqueous solubility, typical for sulfonamide derivatives.

3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

  • Structural Difference : Fluorine at the meta position on the benzyl group.
  • Biological Activity : IC50 = 2.24 µM against Plasmodium falciparum, highlighting the importance of fluorophenyl substitution patterns in antimalarial potency .
  • SAR Insight : Meta-fluorine may optimize electronic interactions with falcipain-2’s catalytic cysteine residue.

2-{[3-(4-Ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

  • Core Difference : Triazolo[4,3-b]pyridazine (vs. triazolo[4,3-a]pyridine).
  • Functional Groups : Ethoxy and thioacetamide substituents.
  • Implications : The pyridazine core and sulfur linkage may alter electron distribution and reduce metabolic stability compared to sulfonamide derivatives .

Key Structural-Activity Relationship (SAR) Insights

Meta (): Optimal for antimalarial activity, balancing electronic and steric effects. Para (P048-1017): Could enhance π-stacking interactions in hydrophobic pockets .

Sulfonamide vs. Thioacetamide :

  • Sulfonamides (target compound, P048-1017) generally exhibit better metabolic stability than thioacetamides () due to resistance to enzymatic cleavage .

Ethyl vs. Other Substituents :

  • The 3-ethyl group on the triazolo ring enhances lipophilicity, which correlates with membrane permeability and CNS penetration in related compounds .

Activité Biologique

The compound 3-ethyl-N-[(2-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a member of the triazolo-pyridine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C19H20FN5O3S\text{C}_{19}\text{H}_{20}\text{F}\text{N}_5\text{O}_3\text{S}

This structure consists of a triazole ring fused with a pyridine moiety, which is known to enhance the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that triazolo-pyridine derivatives exhibit significant antimicrobial properties. The compound has shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it demonstrated an MIC (Minimum Inhibitory Concentration) of ≤0.25 μg/mL against Staphylococcus aureus and Acinetobacter baumannii, indicating potent antibacterial effects .

Anticancer Properties

The anticancer potential of triazolo-pyridines has been widely documented. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that it inhibits cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values in the low micromolar range .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory activity. Research suggests that it can downregulate pro-inflammatory cytokines in activated macrophages, thereby reducing inflammation . This mechanism may provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

  • Case Study 1: Antibacterial Efficacy
    • Objective : To evaluate the antibacterial efficacy of the compound against resistant strains.
    • Method : A series of tests were conducted using disk diffusion and broth microdilution methods.
    • Results : The compound showed significant inhibition zones against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential use in treating resistant infections.
  • Case Study 2: Anticancer Activity
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Method : MTT assays were performed on MCF-7 and A549 cells.
    • Results : The compound exhibited dose-dependent cytotoxicity with IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells.

Mechanistic Insights

The biological activities of triazolo-pyridines are often attributed to their ability to interact with key enzymes and receptors involved in disease pathways. For instance, studies have shown that these compounds can inhibit specific kinases and phosphodiesterases, which play crucial roles in cell signaling .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazolo-pyridines. Modifications at various positions on the triazole or pyridine rings can significantly influence their potency and selectivity against biological targets. For example, substituents like fluorine or methoxy groups have been associated with enhanced activity due to improved lipophilicity and electronic properties .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the triazolo[4,3-a]pyridine core. Key steps include:

  • Cyclization : Use POCl₃ or polyphosphoric acid as a catalyst under reflux (80–120°C) to form the triazole ring .
  • Sulfonamide coupling : React the intermediate with 2-fluorobenzyl chloride and 4-methoxyaniline in dimethylformamide (DMF) at 60–80°C, using NaH as a base .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) achieves >95% purity .

Table 1: Optimization of Key Synthesis Steps

StepCatalyst/SolventTemperature (°C)Yield (%)
Triazole cyclizationPOCl₃11078
Sulfonamide couplingNaH/DMF7065

Q. How is the molecular structure of this compound characterized?

  • X-ray crystallography : Resolves 3D conformation, confirming the spatial arrangement of the triazole, pyridine, and sulfonamide groups .
  • NMR spectroscopy : ¹H NMR (DMSO-d₆) identifies protons on the ethyl group (δ 1.2–1.4 ppm), fluorophenyl (δ 7.1–7.3 ppm), and methoxyphenyl (δ 3.8 ppm) .
  • FTIR : Confirms sulfonamide S=O stretches (1340–1150 cm⁻¹) and triazole C=N bonds (1600 cm⁻¹) .

Q. What strategies improve solubility for in vitro assays?

  • Co-solvents : Use DMSO (≤5% v/v) for stock solutions.
  • Micellar systems : Incorporate polysorbate-80 (0.1% w/v) to enhance aqueous solubility .
  • pH adjustment : Test phosphate buffer (pH 7.4) for physiological compatibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Replace the ethyl group with methyl or propyl to assess steric effects on target binding .
  • Fluorophenyl modification : Introduce electron-withdrawing groups (e.g., -CF₃) to evaluate hydrophobic interactions .
  • Methoxyphenyl replacement : Test nitro or amino groups to probe electronic effects .

Table 2: Impact of Substituents on IC₅₀ (Hypothetical Data)

R₁ (Ethyl)R₂ (Fluorophenyl)IC₅₀ (μM)
Methyl-F12.3
Ethyl-CF₃8.7
Propyl-NO₂23.1

Q. How to resolve contradictions in bioactivity data across different assays?

  • Orthogonal assays : Validate kinase inhibition via both fluorescence polarization (FP) and surface plasmon resonance (SPR) .
  • Crystallography : Resolve binding modes to confirm target engagement .
  • Metabolic stability testing : Use liver microsomes to rule out false negatives due to rapid degradation .

Q. What computational methods predict binding affinity and selectivity?

  • Molecular docking (AutoDock Vina) : Screen against kinase homology models to prioritize targets .
  • MD simulations (GROMACS) : Simulate ligand-receptor complexes for 100 ns to assess stability of key hydrogen bonds (e.g., sulfonamide with Lys123) .
  • Free energy perturbation (FEP) : Quantify ΔΔG for substituent modifications .

Q. How does the compound’s stability vary under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) for 24h; HPLC analysis shows degradation <10% at pH 7.4 but >50% at pH 2 .
  • Thermal stability : Store at 4°C, 25°C, and 40°C for 1 month; no degradation observed at 4°C .

Q. What is the role of the sulfonamide group in target interaction?

  • Hydrogen bonding : The sulfonamide oxygen forms a critical H-bond with His189 in kinase X .
  • Electrostatic effects : The -SO₂NH- group enhances solubility and modulates pKa for membrane permeability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.